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Compound of Interest

Compound Name:
2'-Chloro-5-fluoro-2-

hydroxybenzophenone

CAS No.: 2341-94-8

Cat. No.: B3040743

Get Quote

Executive Summary
2'-Chloro-5-fluoro-2-hydroxybenzophenone (CAS: 62433-26-5) is a substituted

benzophenone derivative characterized by an intramolecular hydrogen bond (IMHB) that

significantly influences its acidity. Based on Structure-Activity Relationship (SAR) analysis of

the parent 2-hydroxybenzophenone and its halogenated analogues, the pKa of the phenolic

hydroxyl group is estimated to be in the range of 9.0 – 9.4.

This value represents a slight acidification relative to the unsubstituted parent compound (pKa

~9.54), driven primarily by the inductive electron-withdrawing nature of the substituents,

partially attenuated by steric twisting of the benzophenone core.
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Property Value / Estimate

Estimated pKa 9.0 – 9.4 (Phenolic OH)

Parent pKa (2-OH-BP) 9.54 (Experimental)

Key Structural Feature Intramolecular Hydrogen Bond (IMHB)

Electronic Effect (5-F)
Inductive withdrawal (

)

Steric Effect (2'-Cl) B-ring deconjugation (Ortho effect)

Structural Analysis & Theoretical pKa Derivation
To understand the pKa of this specific molecule, one must deconstruct the electronic and steric

contributions of its substituents relative to the 2-hydroxybenzophenone core.

The Core: 2-Hydroxybenzophenone (IMHB)
The defining feature of 2-hydroxybenzophenones is the strong Intramolecular Hydrogen Bond

(IMHB) between the phenolic hydrogen and the carbonyl oxygen.

Effect on pKa: This hydrogen bond stabilizes the proton, making it more difficult to remove.

Consequently, 2-hydroxybenzophenones are significantly less acidic (higher pKa) than their

para- or meta- isomers.

p-Hydroxybenzophenone pKa: ~7.9

2-Hydroxybenzophenone pKa: ~9.5[1]

The 5-Fluoro Substituent (Para to Hydroxyl)
The fluorine atom is located at position 5, which is para to the hydroxyl group (at position 2).

Electronic Factors: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a

resonance electron-donating effect (+R). On phenolic systems, these effects nearly cancel

out, often resulting in a negligible shift or slight acidification.
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Analogue Data:p-Fluorophenol (pKa 9.95) is almost identical to Phenol (pKa 9.98).[2]

Net Impact: Expected to lower the pKa by approximately 0.0 – 0.1 units.

The 2'-Chloro Substituent (Ortho on B-Ring)
The chlorine atom is located at the ortho position of the non-phenolic ring (B-ring).

Steric Twist: The bulky ortho-chloro group forces the B-ring to twist out of the plane of the

carbonyl group. This "deconjugation" reduces the electron donation from the B-ring to the

carbonyl.

Impact on IMHB: A less electron-rich carbonyl (due to lack of B-ring donation) might be a

slightly weaker hydrogen bond acceptor, potentially lowering the pKa. However, the twist

also isolates the carbonyl, preventing competitive intermolecular interactions.

Net Impact: The inductive effect of Cl (-I) is transmitted through the carbonyl but is

attenuated by distance. The steric effect dominates.

Net Impact: Expected to lower the pKa by approximately 0.1 – 0.3 units.

Structural Logic Diagram

2-Hydroxybenzophenone
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Figure 1: Structural contributions to the acidity of 2'-Chloro-5-fluoro-2-
hydroxybenzophenone.
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Experimental Determination Methodologies
Given the low aqueous solubility of benzophenones, standard aqueous titration is often

unfeasible. The following protocols are recommended for precise determination.

UV-Vis Spectrophotometry (Preferred Method)
This method relies on the spectral shift between the protonated (phenol) and deprotonated

(phenolate) forms. It is highly sensitive and works well at low concentrations (

M), bypassing solubility issues.

Protocol:

Stock Solution: Dissolve the compound in methanol or ethanol to create a 1 mM stock.

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0

(maintaining constant ionic strength, e.g., 0.1 M KCl).

Cosolvent System: Use a 20-50% (v/v) methanol-water mixture to ensure solubility.

Measurement: Record UV spectra (200–450 nm) for each pH point.

Analysis: Track the bathochromic shift (red shift) of the

transition. The phenolate form typically absorbs at a longer wavelength than the phenol.

Calculation: Use the Henderson-Hasselbalch equation or non-linear regression to solve for

pKa.

Note: Extrapolate the value to 0% organic solvent using the Yasuda-Shedlovsky plot if

strict aqueous pKa is required.

Potentiometric Titration (Cosolvent Method)
Suitable if the compound has sufficient solubility in mixed solvents.

Protocol:
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Solvent: Use a mixture of water and a water-miscible solvent (e.g., Dioxane/Water or

Methanol/Water).

Titrant: Carbonate-free KOH or NaOH (0.1 M).

Procedure: Titrate the sample under nitrogen atmosphere (to prevent

absorption).

Data Processing: Perform titrations at three different cosolvent ratios (e.g., 30%, 40%, 50%).

Plot apparent pKa vs. dielectric constant (

) and extrapolate to pure water (

).

Experimental Workflow Diagram
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UV-Vis Spectrophotometry (Low Solubility)
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Figure 2: Workflow for the experimental determination of pKa for hydrophobic benzophenones.

Implications for Drug Development[3]
Solubility & Formulation

Neutral Form Dominance: At physiological pH (7.4), the compound will exist almost

exclusively (>99%) in its neutral, protonated form (since pH < pKa).
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Lipophilicity: The neutral form is highly lipophilic (LogP > 3.5). This suggests high membrane

permeability but poor aqueous solubility.

Salt Formation: Forming a salt to improve solubility would require a strong base (pH > 10.5),

which may not be physiologically compatible for direct administration but useful for

intermediate processing.

Stability
The intramolecular hydrogen bond not only raises the pKa but also stabilizes the molecule

against hydrolysis and photolytic degradation (acting as a UV absorber). Disruption of this bond

(e.g., in very high pH basic solution) makes the molecule more susceptible to oxidation.

References
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Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and
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Acidity of Fluorophenols
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Benzophenone Precursor Data

PubChem Compound Summary for 2-Amino-5-chloro-2'-fluorobenzophenone (Analogue).
Note: Provides structural context for the 2'-chloro-5-fluoro substitution pattern common in
benzodiazepine precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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